Kuron

Description

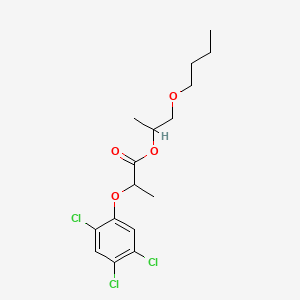

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2317-24-0 |

|---|---|

Molecular Formula |

C16H21Cl3O4 |

Molecular Weight |

383.7 g/mol |

IUPAC Name |

1-butoxypropan-2-yl 2-(2,4,5-trichlorophenoxy)propanoate |

InChI |

InChI=1S/C16H21Cl3O4/c1-4-5-6-21-9-10(2)22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3 |

InChI Key |

FMFKNGWZEQOWNK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCC(C)OC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Toxicological Profile of Kuron Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuron herbicide, a phenoxy herbicide used extensively in the mid-20th century, presents a complex toxicological profile primarily driven by its active ingredient, Silvex (2,4,5-Trichlorophenoxypropionic acid or 2,4,5-TP), and its highly toxic, unavoidable manufacturing contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). While the use of this compound has been discontinued for decades due to safety concerns, its legacy persists in environmental contamination and long-term health effects. This guide provides a detailed examination of its toxicokinetics, acute and chronic toxicity, carcinogenicity, genotoxicity, and developmental effects. The toxicity of this compound cannot be understood without considering the potent biological activity of TCDD, which often overshadows the effects of Silvex itself. TCDD is a potent carcinogen and developmental toxicant, with a well-characterized mechanism of action involving the Aryl hydrocarbon Receptor (AhR). This document synthesizes key data into structured tables and provides detailed diagrams of critical biological pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

This compound was a commercial herbicide with the active ingredient Silvex, also known as Fenoprop or 2,4,5-TP.[1] It was widely used for the control of woody and broadleaf weeds in various agricultural and non-agricultural settings.[1] The manufacturing process for Silvex, similar to that of the related herbicide 2,4,5-T (a component of Agent Orange), inevitably produced 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a contaminant.[2] Early production methods resulted in significant TCDD contamination, with some batches containing up to 60 parts per million.[2]

The toxicological concerns that led to the eventual ban of this compound and similar herbicides in 1985 were largely attributed to the presence of TCDD.[1][3] TCDD is the most potent congener of the dioxin family and is classified as a known human carcinogen.[4][5] Therefore, the toxicological profile of this compound is a composite of the effects of both Silvex and TCDD.

Toxicokinetics

Silvex (2,4,5-TP):

-

Absorption: Silvex is readily absorbed through the oral and inhalation routes. Dermal absorption is less efficient.[6]

-

Distribution: Once absorbed, it is distributed throughout the body.

-

Metabolism: It is largely resistant to metabolism in the body.

-

Excretion: Silvex is primarily eliminated unchanged in the urine, with a relatively short half-life of about 19 to 24 hours in humans.[6][7]

TCDD:

-

Absorption: TCDD is well-absorbed orally and distributed to tissues, with a strong affinity for adipose tissue and the liver, where it accumulates.

-

Distribution: Its lipophilic nature leads to bioaccumulation in the food chain and long-term storage in the body.

-

Metabolism: TCDD is very slowly metabolized.

-

Excretion: The elimination half-life of TCDD in humans is exceptionally long, estimated to be around 7 to 11 years, leading to a significant body burden even after exposure ceases.[8]

Acute Toxicity

Acute exposure to high doses of phenoxy herbicides can lead to symptoms such as weakness, headache, dizziness, nausea, and abdominal pain.[2][6] In severe cases, effects can include myotonia, hypotension, and damage to the liver and kidneys.[1][2][6] The acute toxicity of Silvex is considered moderate. The most common adverse health effect observed in humans following acute exposure to TCDD is chloracne, a severe and persistent acne-like skin condition.[9]

Table 1: Acute Oral Toxicity of Silvex and TCDD

| Species | Chemical | LD50 (mg/kg) | Reference |

|---|---|---|---|

| Rat | Silvex | 650 | [10] |

| Mouse | Silvex | 200 | [10] |

| Guinea Pig | TCDD | 0.0006 - 0.0021 | [11] |

| Rat | TCDD | 0.022 - 0.045 | [11] |

| Hamster | TCDD | 1.157 - 5.051 |[11] |

Subchronic and Chronic Toxicity

Long-term exposure to Silvex at levels above the Maximum Contaminant Level (MCL) has been associated with minor liver and kidney damage.[1] Chronic exposure to TCDD is linked to a wider and more severe range of effects, including liver disease, an increased risk of diabetes, impaired immune function, and cardiovascular disease.[9][12] A characteristic effect in animals is a "wasting syndrome," involving significant weight loss leading to death.[9]

Table 2: Chronic Toxicity of 2,4,5-T (a close surrogate for Silvex)

| Species | Duration | Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |

|---|

| Rat | 2 years | Systemic Toxicity | 3 | 10 |[2] |

Carcinogenicity

The carcinogenicity of this compound is overwhelmingly attributed to its TCDD contaminant.

Silvex (and related phenoxy herbicides): The International Agency for Research on Cancer (IARC) classifies the group of chlorophenoxy herbicides as "possibly carcinogenic to humans" (Group 2B).[2][5]

TCDD: TCDD is classified by both IARC and the U.S. National Toxicology Program (NTP) as a "known to be human carcinogen" (Group 1).[4][5][9] Epidemiological studies of highly exposed industrial cohorts have found increases in mortality from all cancers combined.[4] In animal studies, TCDD is a multi-site carcinogen, causing tumors in the liver, thyroid gland, respiratory tract, and skin, among others, in rats, mice, and hamsters.[4][12]

Genotoxicity

Silvex: The evidence for the genotoxicity of Silvex is generally negative. It has not been found to be mutagenic in most standard bacterial assays like the Ames test.

TCDD: TCDD is generally considered to be non-mutagenic and does not directly damage DNA.[4] Its carcinogenic effects are thought to be mediated through other mechanisms, such as the promotion of tumors initiated by other agents, primarily through its interaction with the AhR signaling pathway. In vivo and in vitro genotoxicity studies have produced inconsistent findings.[4]

Table 3: Summary of Genotoxicity Findings

| Agent | Assay Type | Test System | Result | Reference |

|---|---|---|---|---|

| Silvex/2,4,5-T | Ames Test | S. typhimurium | Generally Negative | [13] |

| TCDD | Ames Test | S. typhimurium | Negative | [4] |

| TCDD | In vivo / In vitro assays | Human & Animal Cells | Inconsistent/Equivocal |[4] |

Reproductive and Developmental Toxicity

Both Silvex and TCDD are recognized as reproductive and developmental toxicants.[14]

Silvex: High doses of Silvex can cause developmental effects in animal studies.

TCDD: TCDD is a potent developmental and reproductive toxicant.[12][15] Animal studies have shown a wide range of effects, including:

-

Developmental Toxicity: TCDD is a teratogen, causing structural malformations like cleft palate and hydronephrosis in mice.[16][17] It can also lead to functional alterations, including effects on the developing male reproductive system and neurobehavioral changes.[18]

-

Reproductive Toxicity: In animals, TCDD exposure can decrease fertility, alter sex hormone levels, reduce sperm production, and increase miscarriage rates.[8][12]

Mechanism of Action

The primary mechanism for the toxicity of TCDD is the activation of the Aryl hydrocarbon Receptor (AhR) , a ligand-activated transcription factor.[19][20] Silvex is not a significant AhR agonist; its toxicity is thought to occur through other mechanisms, such as the uncoupling of oxidative phosphorylation at high doses.

The TCDD-AhR signaling pathway is as follows:

-

Ligand Binding: TCDD, being lipophilic, passively diffuses across the cell membrane and binds to the AhR located in the cytoplasm, which is complexed with chaperone proteins like Hsp90.[20]

-

Nuclear Translocation: Ligand binding causes the chaperone proteins to dissociate and the AhR-TCDD complex to translocate into the nucleus.[21]

-

Dimerization: In the nucleus, the AhR-TCDD complex dimerizes with the AhR Nuclear Translocator (ARNT).[22]

-

DNA Binding & Gene Transcription: This new heterodimer (AhR/ARNT) binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes.[21]

-

Altered Gene Expression: This binding initiates the transcription of a battery of genes, including cytochrome P450 enzymes (like CYP1A1 and CYP1A2), leading to a cascade of altered cellular processes that underlie TCDD's diverse toxic effects.[20][22]

Key Experimental Protocols

Chronic Rodent Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) has established comprehensive guidelines for conducting two-year carcinogen bioassays in rodents, which serve as the gold standard for assessing chemical carcinogenicity.[23][24]

Objective: To determine the potential of a substance to cause cancer in mammals following long-term exposure.

Methodology:

-

Animal Model: Typically involves both sexes of specific strains, such as Harlan Sprague-Dawley rats and B6C3F1/N mice, known for their genetic stability and tumor incidence rates.[23]

-

Group Allocation: Animals are randomly assigned to a control group (receiving vehicle only) and at least two (often three) dose groups.[25] Each group typically consists of 50 or more animals per sex.[25]

-

Dose Selection: Doses are determined from shorter, 13-week toxicity studies to establish a Maximum Tolerated Dose (MTD) that does not significantly shorten lifespan from effects other than cancer.

-

Administration: The test substance is administered for the majority of the animal's lifespan (typically 2 years). Routes can include oral gavage, in feed, in drinking water, dermal application, or inhalation, depending on likely human exposure routes.[25]

-

In-life Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

-

Terminal Procedures: At the end of the 2-year period, all surviving animals are euthanized. A complete necropsy is performed.

-

Histopathology: A comprehensive set of tissues and organs from all animals (including those that die prematurely) is collected, preserved, and examined microscopically by a pathologist to identify neoplastic (tumors) and non-neoplastic lesions.

-

Data Analysis: Tumor incidence rates in the dosed groups are compared to the control group using appropriate statistical methods that account for differences in survival.[25]

Ames Bacterial Reverse Mutation Assay

The Ames test is a widely used, rapid in vitro assay to assess the mutagenic potential of a chemical—its ability to cause mutations in DNA.[26][27]

Objective: To determine if a chemical can induce reverse mutations in histidine-requiring (his-) strains of Salmonella typhimurium.[27][28]

Methodology:

-

Test System: Utilizes several specially constructed strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own and require it for growth).[27] These strains also have other mutations that increase their sensitivity to mutagens, such as a more permeable cell wall.[29]

-

Metabolic Activation: Since many chemicals only become mutagenic after being metabolized by the liver, the test is run both with and without a preparation of rat liver enzymes called the S9 mix.[28][29]

-

Exposure: A small amount of the bacterial culture, the test chemical at various concentrations, and either the S9 mix or a buffer are combined in a tube of molten top agar.[28]

-

Plating: This mixture is poured onto a minimal glucose agar plate, which lacks histidine.[29]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (his+) can synthesize their own histidine and will grow into visible colonies.[26] The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates (vehicle only).

-

Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly above the background level.[28] Positive controls (known mutagens) are run in parallel to ensure the test system is working correctly.[29]

Conclusion

The toxicological profile of this compound herbicide is complex and dual-faceted. The active ingredient, Silvex, demonstrates moderate acute toxicity and potential for organ damage with chronic exposure. However, the profile is dominated by the potent, persistent, and highly toxic contaminant, TCDD. TCDD is a known human carcinogen, a developmental and reproductive toxicant, and an endocrine disruptor, with its effects mediated through the AhR signaling pathway. The long environmental persistence and bioaccumulative nature of TCDD mean that the hazards associated with this compound extend long after its use was discontinued, providing a critical case study in chemical toxicology and regulatory science.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. 2,4,5-Trichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 3. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. TCDD and Cancer [haz-map.com]

- 6. CDC - NBP - Biomonitoring Summaries - 2,4,5-Trichlorophenoxyacetic Acid [medbox.iiab.me]

- 7. healthandenvironment.org [healthandenvironment.org]

- 8. Frontiers | Impact of dioxins on reproductive health in female mammals [frontiersin.org]

- 9. gov.uk [gov.uk]

- 10. accustandard.com [accustandard.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Genotoxicity of silver nanoparticles evaluated using the Ames test and in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4,5-trichlorophenoxyacetic acid [sitem.herts.ac.uk]

- 15. Reproductive and Developmental Toxicity of Dioxin in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanisms of Developmental Toxicity of Dioxins and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. microbiologyinfo.com [microbiologyinfo.com]

- 27. Ames test - Wikipedia [en.wikipedia.org]

- 28. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 29. Ames Test Protocol | AAT Bioquest [aatbio.com]

The Core Mechanism of TCDD Contamination in Kuron: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the mode of action of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the highly toxic contaminant found in the herbicide Kuron, a component of Agent Orange. This document details the molecular signaling pathways, presents quantitative toxicological data, and outlines key experimental protocols for studying TCDD's effects.

Executive Summary

2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is a persistent environmental pollutant and the most potent congener of the dioxin family.[1] Its toxicity is mediated primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] Upon binding TCDD, the AhR undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs), leading to altered gene expression.[2][3][4] This dysregulation of gene transcription underlies the diverse toxic effects of TCDD, which include carcinogenicity (primarily as a tumor promoter), immunotoxicity, developmental toxicity, and the hallmark dermal lesion known as chloracne.[5][6][7]

Quantitative Toxicological Data

The toxicity of TCDD exhibits significant species-specific differences. The following tables summarize key quantitative data related to TCDD's toxicity and its interaction with the AhR.

Table 1: Comparative Acute Toxicity of TCDD in Various Animal Species

| Species | Strain | LD50 (µg/kg body weight) | Reference |

| Guinea Pig | ~1 | [5] | |

| Rat | Long-Evans (Turku/AB) | 17.7 | [8] |

| Rat | Fischer 344 (Charles River) | 164 | [9] |

| Rat | Han/Wistar (Kuopio) | > 9600 | [10] |

| Mouse | C57BL/6 | 182 | [8] |

| Mouse | DBA/2 | 2570 | [8] |

| Hamster | > 5000 | [8] |

Table 2: TCDD Binding Affinity to the Aryl Hydrocarbon Receptor (AhR) in Different Species

| Species | AhR Affinity Classification | Reported Kd or Binding Characteristics | Reference(s) |

| Mouse | High | 6 pM – 2.4 nM | [11] |

| Rat | High | Similar to high-affinity mouse strains | [12] |

| Chicken | High | Kd of ~0.52 nM | [13] |

| Human | Medium | 3- to 10-fold lower than high-affinity mouse | [11] |

| Tern | Medium/Low | 7-fold lower affinity than chicken | [13] |

| Killifish (isoform 1a) | Low | Does not bind TCDD | [11] |

Table 3: Dose-Response Relationships for Selected TCDD-Induced Toxicities

| Toxic Endpoint | Species/Model | Dose/Concentration | Effect | Reference(s) |

| Immunotoxicity (Thymic Atrophy) | Mouse (C57BL/6) | 120 µg/kg | Reduction in thymic weight to 14% of control | [14] |

| Immunotoxicity (Suppressed T-cell proliferation) | Mouse (C57BL/6) | 50 µg/kg | Significant suppression of antigen-specific T-cell proliferation | [15] |

| Chloracne | Human | Systemic exposure | Development of acneiform lesions | [6][16] |

| Developmental Toxicity (Cleft Palate) | Mouse | 1–3 μg/kg to pregnant dam | Induction of cleft palate in fetuses | [17] |

| Cancer (Tumor Promotion) | Rat (female) | 0.001-0.0014 µg/kg/day | No carcinogenic response at this continuous dose level | [18] |

TCDD-AhR Signaling Pathway

The canonical signaling pathway initiated by TCDD is a multi-step process that ultimately leads to changes in gene transcription.

Caption: Canonical TCDD-AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mode of action of TCDD.

Aryl Hydrocarbon Receptor (AhR) Ligand Binding Assay

This assay quantifies the binding of TCDD to the AhR.

Principle: A radiolabeled TCDD, typically [³H]TCDD, is incubated with a source of AhR (e.g., cytosolic extracts from liver tissue). The amount of radiolabel bound to the receptor is measured after separating the bound and free ligand.

Detailed Methodology:

-

Preparation of Cytosol:

-

Homogenize fresh or frozen liver tissue from the species of interest in a cold buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[1]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.

-

Collect the supernatant (cytosol) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In a reaction tube, combine the cytosolic preparation (e.g., 0.5 mg/mL protein) with increasing concentrations of [³H]TCDD.[1]

-

To determine non-specific binding, a parallel set of tubes is prepared with a large molar excess of a non-radiolabeled competitor ligand (e.g., unlabeled TCDD or TCDF).

-

Incubate the reactions for a specified time and temperature to reach equilibrium (e.g., 2 hours at 20°C).[19]

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the AhR-bound [³H]TCDD from the free radioligand. Common methods include:

-

Hydroxylapatite (HAP) Assay: Add a slurry of hydroxylapatite, which binds the AhR-ligand complex. Pellet the HAP by centrifugation and wash to remove unbound ligand.[13]

-

Dextran-Coated Charcoal (DCC) Assay: Add a DCC suspension, which adsorbs the free ligand. Centrifuge to pellet the charcoal, leaving the bound ligand in the supernatant.

-

-

-

Quantification:

-

Measure the radioactivity in the bound fraction (HAP pellet or DCC supernatant) using liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Data can be analyzed using Scatchard analysis to determine the equilibrium dissociation constant (Kd) and the maximal binding capacity (Bmax).

-

Dioxin-Responsive Element (DRE)-Driven Reporter Gene Assay

This cell-based assay measures the transcriptional activation of the AhR by TCDD.

Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing DREs. When cells containing this construct are exposed to TCDD, the activated AhR-ARNT complex binds to the DREs and drives the expression of the reporter gene, which can be quantified.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., human hepatoma cells like HepG2 or Huh7) in appropriate media and conditions.

-

Transfect the cells with a reporter plasmid containing a DRE-driven luciferase gene. A co-transfection with a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is recommended for normalization.[20][21]

-

-

TCDD Exposure:

-

Plate the transfected cells in a multi-well plate.

-

Expose the cells to a range of concentrations of TCDD or a vehicle control (e.g., DMSO).

-

Incubate for a sufficient period to allow for gene transcription and translation (e.g., 24 hours).[22]

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a specific lysis buffer to release the cellular contents, including the luciferase enzymes.

-

Transfer the cell lysate to a luminometer plate.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence produced by the experimental reporter (e.g., Firefly luciferase) after the addition of its specific substrate.

-

If using a dual-luciferase system, quench the first reaction and add the substrate for the control reporter (e.g., Renilla luciferase) to measure its luminescence.[21]

-

Normalize the experimental reporter activity to the control reporter activity to account for variations in cell number and transfection efficiency.

-

Plot the normalized reporter activity against the TCDD concentration to generate a dose-response curve and calculate parameters such as the EC50 (half-maximal effective concentration).

-

CYP1A1 Induction Assay (EROD Assay)

This assay measures the enzymatic activity of Cytochrome P450 1A1 (CYP1A1), a well-characterized target gene of AhR activation.

Principle: The EROD (Ethoxyresorufin-O-deethylase) assay measures the conversion of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin by CYP1A1. The rate of resorufin production is proportional to the CYP1A1 enzyme activity.

Detailed Methodology:

-

Cell Culture and TCDD Treatment:

-

Culture a responsive cell line (e.g., rat hepatoma H4IIE cells) or primary hepatocytes in a multi-well plate.

-

Expose the cells to various concentrations of TCDD or a vehicle control for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).[4]

-

-

EROD Reaction:

-

After the induction period, remove the treatment medium and wash the cells.

-

Add a reaction mixture containing the substrate 7-ethoxyresorufin in a suitable buffer (e.g., HEPES-buffered saline).

-

Incubate at 37°C for a specific time, allowing the enzymatic reaction to proceed.

-

-

Fluorescence Measurement:

-

Stop the reaction (e.g., by adding a solvent like acetonitrile).

-

Measure the fluorescence of the resorufin produced using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation ~530 nm, emission ~590 nm).[23]

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of resorufin to convert fluorescence units to the amount of product formed.

-

Normalize the EROD activity to the total protein content in each well to account for differences in cell number.

-

Plot the normalized EROD activity against the TCDD concentration to create a dose-response curve and determine the EC50 for CYP1A1 induction.

-

Toxicokinetics of TCDD

The absorption, distribution, metabolism, and excretion (ADME) of TCDD are critical to its long-term toxicity.

-

Absorption: TCDD is well-absorbed through the gastrointestinal tract and to a lesser extent through the skin.[24][25] Following intestinal absorption, it is primarily transported via chylomicrons in the lymphatic system.[24]

-

Distribution: As a highly lipophilic compound, TCDD distributes to and accumulates in adipose tissue and the liver.[24][26]

-

Metabolism: TCDD is metabolized very slowly by cytochrome P450 enzymes, primarily CYP1A1 and CYP1A2. The metabolites are more polar and can be excreted.[26]

-

Excretion: The primary route of excretion is through the feces.[26] TCDD has a very long biological half-life, which varies among species. In humans, the half-life is estimated to be around 7-11 years.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the effects of TCDD.

Caption: A typical experimental workflow for TCDD research.

Conclusion

The mode of action of TCDD as a contaminant in this compound is a complex, multi-step process initiated by its high-affinity binding to the Aryl Hydrocarbon Receptor. The subsequent activation of the AhR signaling pathway leads to widespread changes in gene expression that underlie its potent and diverse toxic effects. Understanding these mechanisms at a molecular and cellular level is crucial for risk assessment, the development of potential therapeutic interventions, and for providing a scientific basis for regulatory policies concerning dioxin exposure. The experimental approaches detailed in this guide provide a framework for continued research into the profound biological impacts of this significant environmental toxicant.

References

- 1. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Functional Characterization of the Aryl Hydrocarbon Receptor Ligand Binding Domain by Homology Modeling and Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloracne - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Immunological effects of chlorinated dibenzo-p-dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharm.or.jp [pharm.or.jp]

- 10. Repression of Aryl Hydrocarbon Receptor (AHR) Signaling by AHR Repressor: Role of DNA Binding and Competition for AHR Nuclear Translocator - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparative Analysis of Homology Models of the Ah Receptor Ligand Binding Domain: Verification of Structure-Function Predictions by Site-Directed Mutagenesis of a Non-Functional AHR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical differences in the AH receptors of the most TCDD-susceptible and the most TCDD-resistant rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The molecular basis for differential dioxin sensitivity in birds: Role of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)-induced immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) inhibits the activation of antigen-specific T-cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Development of skin diseases following systemic exposure: example of dioxins [frontiersin.org]

- 17. The aryl hydrocarbon receptor repressor - More than a simple feedback inhibitor of AhR signaling: Clues for its role in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The arylhydrocarbon receptor repressor (AhRR): structure, expression, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. assaygenie.com [assaygenie.com]

- 21. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 22. indigobiosciences.com [indigobiosciences.com]

- 23. Ethoxyresorufin-O-Deethylase Assay [bio-protocol.org]

- 24. Studies on the mechanism of absorption and distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Absorption of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) after low dose dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Distribution, excretion, and metabolism of 2,3,7,8-tetrachlorodibenzo-p-dioxin in C57BL/6J, DBA/2J, and B6D2F1/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Butoxypropyl Silvex Active Ingredient Analysis

Disclaimer: The term "butoxypropyl silvex" is not a standard chemical nomenclature. This guide focuses on the analysis of a likely candidate, 3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate , an ester of the herbicide Silvex (fenoprop). The information provided is intended for research, scientific, and drug development professionals.

Introduction

Silvex, also known as fenoprop or 2,4,5-TP, is a systemic herbicide belonging to the phenoxypropionic acid class of compounds.[1] Its biological activity stems from its ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1] While its use has been largely discontinued due to concerns over contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the study of its derivatives, such as butoxypropyl silvex, remains relevant for environmental monitoring, toxicological assessment, and potentially for the development of new chemical entities. This guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and analytical methodologies for butoxypropyl silvex.

Chemical and Physical Properties

The properties of Silvex (fenoprop) and its 3-butoxypropyl ester are summarized in the table below. These properties are crucial for understanding the compound's environmental fate, designing analytical extraction methods, and assessing its toxicological profile.

| Property | Silvex (Fenoprop) | 3-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate | Reference(s) |

| IUPAC Name | 2-(2,4,5-trichlorophenoxy)propanoic acid | 3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate | [2][3] |

| Synonyms | Fenoprop, 2,4,5-TP | Fenoprop-3-butoxypropyl, Silvex 3-butoxypropyl ester | [3][4] |

| CAS Number | 93-72-1 | 25537-26-2 | [2][3] |

| Molecular Formula | C₉H₇Cl₃O₃ | C₁₆H₂₁Cl₃O₄ | [2][3] |

| Molecular Weight | 269.51 g/mol | 383.7 g/mol | [2][3] |

| Appearance | White powder | - | [1] |

| Melting Point | 180 °C | - | [1] |

| log P | 3.8 | 5.6 | [2][3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Expected to have low water solubility. | [2] |

Synthesis and Formulation

The synthesis of butoxypropyl silvex involves a two-step process. The first step is the synthesis of the parent compound, Silvex (fenoprop), followed by its esterification with 3-butoxypropan-1-ol.

Synthesis of Silvex (Fenoprop)

A common method for synthesizing phenoxyacetic acid herbicides involves the reaction of a chlorinated phenol with an α-haloalkanoic acid under basic conditions. For Silvex, this would involve the reaction of 2,4,5-trichlorophenol with 2-chloropropionic acid.

Esterification

The butoxypropyl ester is then formed by reacting Silvex with 3-butoxypropan-1-ol in the presence of an acid catalyst, typically sulfuric acid, and removing the water formed during the reaction to drive the equilibrium towards the product.

Mechanism of Action: A Synthetic Auxin

Butoxypropyl silvex, like other phenoxy herbicides, acts as a synthetic auxin.[1] In plants, the ester is likely hydrolyzed to the active parent acid, Silvex, which then mimics the natural plant hormone indole-3-acetic acid (IAA). This mimicry disrupts normal plant growth processes by overwhelming the natural auxin signaling pathways.

At the molecular level, auxins bind to a receptor complex consisting of an F-box protein (such as TIR1) and an Aux/IAA transcriptional repressor. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to changes in gene expression that ultimately result in uncontrolled cell division and elongation, and other aberrant growth responses.

References

The Ghost in the Machine: A Technical Guide to the Historical Use of Kuron (Silvex) in Agriculture and Forestry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kuron, a trade name for herbicides containing the active ingredient Silvex [2-(2,4,5-trichlorophenoxy)propionic acid], was a widely utilized phenoxy herbicide for the control of broadleaf weeds and woody plants from the 1950s until its use was discontinued in the 1980s. Chemically similar to the more infamous 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), Silvex was employed across a range of agricultural and forestry applications. Its efficacy in managing unwanted vegetation was significant; however, its legacy is irrevocably tied to the controversy surrounding its contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic and carcinogenic compound. This guide provides a detailed technical overview of the historical application of this compound and its related compounds, focusing on quantitative data, experimental methodologies, and the biochemical pathways of its action.

Chemical and Physical Properties

The active ingredient in this compound, Silvex, is a synthetic auxin. It was often formulated as esters, such as butoxypropyl silvex, to enhance its penetration into plant tissues.[1] Phenoxy herbicides like Silvex and 2,4,5-T are sparingly soluble in water but their salt and ester formulations exhibit different solubility characteristics, which influenced their application methods.[2]

Mechanism of Action: Synthetic Auxin Pathway

Phenoxy herbicides like Silvex and 2,4,5-T function by mimicking the natural plant growth hormone, indole-3-acetic acid (IAA), also known as auxin.[3][4] At the molecular level, these synthetic auxins bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family.[5] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the unregulated expression of auxin-responsive genes.[5] The subsequent overstimulation of metabolic pathways results in uncontrolled cell division and elongation, leading to tissue damage, disruption of transport processes, and ultimately, plant death.[3][4]

Historical Use in Agriculture

This compound and other Silvex-based herbicides were utilized for post-emergent control of broadleaf weeds in various agricultural settings. Their selectivity allowed for application in monocot crops, which are generally more tolerant to this class of herbicides.

Table 1: Agricultural Application Rates for Silvex (this compound) and 2,4,5-T

| Crop/Use Area | Target Weeds | Active Ingredient | Application Rate (per acre) | Notes |

| Rice | Broadleaf weeds, aquatic and sedge weeds | Silvex | 1-2 lbs acid equivalent | Applied mid-season.[6] |

| Sugarcane | Woody plants and broadleaf weeds | Silvex | 1-2 lbs acid equivalent | Post-emergent application.[7] |

| Rangeland | Noxious and invasive broadleaf weeds | Silvex | 1-2 lbs acid equivalent | Used for rangeland improvement.[6][7] |

| Turf/Lawns | Broadleaf weeds | Silvex | 1-2 lbs acid equivalent | Applied to established turf.[7] |

| General Weed Control | Common broadleaf weeds | 2,4,5-T, Silvex | 1 lb per acre | Normal rate for many common weeds.[8] |

| Aquatic Weed Control (Submerged) | Various submerged aquatic weeds | This compound (Silvex) | 5 quarts per acre-foot | Applied directly to the water.[9] |

| Aquatic Weed Control (Emerged) | Emergent aquatic species | This compound (Silvex) | 1 gallon per 100 gallons of spray solution | Applied as a thorough wetting spray to foliage.[9] |

Historical Use in Forestry

In forestry, 2,4,5-T and Silvex were crucial tools for forest management, particularly for the establishment and maintenance of conifer stands. They were used for site preparation before planting and for releasing young conifers from competing vegetation.[10][11]

Table 2: Forestry Application Rates for 2,4,5-T and Silvex

| Forestry Application | Target Vegetation | Active Ingredient | Application Rate (per acre) | Application Method |

| Site Preparation | Undesirable hardwoods and brush | 2,4,5-T, Silvex | 2-4 lbs acid equivalent | Aerial or ground spray.[10][12] |

| Conifer Release | Competing hardwoods and shrubs | 2,4,5-T, Silvex | 0.5-4 lbs acid equivalent | Aerial or ground spray, directed to avoid conifer foliage.[10][12] |

| Timber Stand Improvement | Cull hardwoods | 2,4,5-T | Varies (injection) | Tree injection.[13] |

| Control of Rubus species | Brambles (e.g., raspberry, blackberry) | Silvex | 2-3 lbs acid equivalent | Foliar spray.[14] |

| Control of Gorse and Broom | Gorse, Broom | 2,4,5-T | 2-4 lbs acid equivalent | Aerial or ground spray.[15] |

| Control of Wattle and Blackberry | Wattle, Blackberry | 2,4,5-T | 2-4 lbs acid equivalent | Aerial or ground spray.[15] |

| Jungle Cover Thinning (Military) | Dense jungle foliage | 2,4,5-T | 2-4 lbs (2.2-4.4 kg/ha ) | Aerial spray.[16] |

Experimental Protocols and Application Methodologies

Key Considerations in Historical Applications:

-

Formulation: Ester formulations were often preferred for their ability to penetrate the waxy cuticle of leaves, especially on woody plants.[17]

-

Carrier: Applications were made using water, diesel oil, or oil-water emulsions as carriers.[10]

-

Application Timing: For foliage treatments, applications were most effective when plants were in full leaf and actively growing.[13]

-

Application Equipment: A range of equipment was used, from aerial sprayers for large tracts of land to manual injectors for selective tree removal.[11][15]

Environmental Fate and Toxicology

The environmental persistence of 2,4,5-T and Silvex was considered moderate, with a half-life in soil ranging from several weeks to months, depending on environmental conditions.[2] However, the primary concern that led to their discontinuation was the presence of TCDD, a manufacturing byproduct. TCDD is highly persistent in the environment and is a potent carcinogen and teratogen.[2] The health risks associated with TCDD exposure in populations that came into contact with these herbicides, such as in Vietnam and in manufacturing facilities, have been extensively documented.

Conclusion

This compound (Silvex) and the chemically related 2,4,5-T were highly effective herbicides that played a significant role in agricultural and forestry practices for several decades. Their mode of action as synthetic auxins provided selective control of broadleaf and woody vegetation. However, the severe toxicity of the TCDD contaminant overshadowed their utility, leading to their eventual ban. This historical overview serves as a reminder of the critical importance of understanding not only the primary mode of action of a chemical agent but also the potential for hazardous impurities and their long-term environmental and health consequences. The legacy of these phenoxy herbicides has profoundly influenced modern pesticide regulation and the development of safer weed management technologies.

References

- 1. pomerix.com [pomerix.com]

- 2. healthandenvironment.org [healthandenvironment.org]

- 3. cdn.nufarm.com [cdn.nufarm.com]

- 4. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. 2,4,5-TP (Silvex) | Ohio Watershed Network [ohiowatersheds.osu.edu]

- 8. upload.wikimedia.org [upload.wikimedia.org]

- 9. apms.org [apms.org]

- 10. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]

- 11. coast.noaa.gov [coast.noaa.gov]

- 12. fs.usda.gov [fs.usda.gov]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 15. nzif.org.nz [nzif.org.nz]

- 16. cdn.forestresearch.gov.uk [cdn.forestresearch.gov.uk]

- 17. nal.usda.gov [nal.usda.gov]

An In-depth Technical Guide to the Composition of Agent Orange and the Role of Kuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical composition of Agent Orange and other "Rainbow Herbicides" used during the Vietnam War. It elucidates the role of Kuron and its active ingredient, Silvex, in the broader context of phenoxy herbicides. The document further details the toxicological pathway of the primary contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and outlines relevant experimental protocols for its analysis and toxicity assessment.

Chemical Composition of Rainbow Herbicides

The term "Rainbow Herbicides" refers to a group of chemical defoliants used by the U.S. military during the Vietnam War, primarily as part of Operation Ranch Hand from 1962 to 1971.[1][2][3] The names were derived from the color-coded stripes on the 55-gallon drums used for shipping and storage.[4] Agent Orange was the most extensively used among these.[4][5]

The active ingredients in most of these herbicides were mixtures of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), or other related compounds.[5][6] A significant and highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), was an unintended byproduct of the 2,4,5-T manufacturing process.[3]

Table 1: Quantitative Composition of Key Rainbow Herbicides

| Agent Name | Composition | TCDD Contamination (Average) |

| Agent Orange | 50% n-butyl ester of 2,4-D 50% n-butyl ester of 2,4,5-T | ~13 ppm |

| Agent Orange II | 50% n-butyl ester of 2,4-D 50% isooctyl ester of 2,4,5-T | Varies |

| Agent Purple | 50% n-butyl ester of 2,4-D 30% n-butyl ester of 2,4,5-T 20% isobutyl ester of 2,4,5-T | ~32.8 - 45 ppm[6] |

| Agent Pink | 100% 2,4,5-T (n-butyl or isobutyl esters) | Higher than Agent Orange |

| Agent Green | 100% n-butyl ester of 2,4,5-T | Higher than Agent Orange |

| Agent White | 80% Triisopropanolamine salt of 2,4-D 20% Picloram | None (does not contain 2,4,5-T) |

| Agent Blue | Cacodylic acid (dimethyl arsenic acid) and sodium cacodylate | None (different chemical class) |

The Role of this compound

"this compound" was a trade name for a herbicide produced by The Dow Chemical Company.[7] Its primary active ingredient was Silvex, also known as fenoprop or 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP).[8][9] Chemically, Silvex is closely related to 2,4,5-T, a key component of Agent Orange. Due to the manufacturing process for 2,4,5-trichlorophenol, a precursor to both 2,4,5-T and Silvex, this compound was also contaminated with TCDD.

While Agent Orange was the primary defoliant used in Vietnam, other phenoxy herbicides like this compound were used domestically in the United States for controlling woody plants and broad-leaf weeds.[8][9] The significance of this compound in the context of Agent Orange lies in its chemical similarity and shared toxic contaminant, TCDD, contributing to the broader understanding of the health effects of this class of herbicides.

TCDD and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The toxicity of Agent Orange is primarily attributed to the presence of TCDD.[3] TCDD exerts its biological effects by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[3] The activation of the AhR signaling pathway leads to a wide range of toxicological effects, including carcinogenicity, reproductive and developmental toxicity, and immunotoxicity.

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as TCDD, to the cytosolic AhR protein complex. This complex also includes heat shock protein 90 (HSP90) and other co-chaperones like X-associated protein 2 (XAP2) and p23. Ligand binding triggers a conformational change, leading to the translocation of the AhR complex into the nucleus. Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) or dioxin-responsive elements (DREs) in the promoter regions of target genes, thereby altering their transcription. A key target gene is CYP1A1, which codes for a cytochrome P450 enzyme involved in xenobiotic metabolism.

Experimental Protocols

Quantitative Analysis of TCDD in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the determination of TCDD in soil samples, based on established analytical principles.

1. Sample Preparation and Extraction:

- A known weight of the soil sample is dried and homogenized.

- The sample is spiked with a known amount of a labeled TCDD internal standard (e.g., ¹³C₁₂-TCDD).

- Extraction is performed using a suitable solvent, such as n-hexane or toluene, in a Soxhlet apparatus.

2. Cleanup:

- The extract is concentrated and subjected to a multi-step cleanup process to remove interfering compounds. This typically involves column chromatography using materials like silica gel, alumina, and carbon.

- The fractions containing dioxins are collected.

3. Instrumental Analysis:

- The final extract is concentrated to a small volume and analyzed by high-resolution gas chromatography-mass spectrometry (HRGC-HRMS) or triple quadrupole mass spectrometry (GC-MS/MS).[9][10][11]

- GC Conditions: A capillary column (e.g., DB-5ms) is used for the separation of TCDD isomers. The oven temperature is programmed to achieve optimal separation.

- MS Conditions: The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the characteristic ions of native TCDD and the labeled internal standard.

4. Quantification:

- The concentration of TCDD in the sample is determined by comparing the peak area of the native TCDD to that of the internal standard, using a calibration curve generated from standards of known concentrations.

Acute Oral Toxicity (LD50) Determination in Rats

The following is a generalized protocol for determining the median lethal dose (LD50) of a substance, a measure of its acute toxicity.

1. Animal Selection and Acclimatization:

- Healthy, young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley) are used.

- Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

2. Dose Preparation and Administration:

- The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

- A range of doses is prepared.

- The substance is administered to groups of animals (typically 5-10 per group) by oral gavage. A control group receives only the vehicle.

3. Observation:

- Animals are observed for signs of toxicity and mortality at regular intervals for a period of 14 days.[12]

- Body weight is recorded at the beginning and end of the study.

4. Data Analysis:

- The number of mortalities in each dose group is recorded.

- The LD50 value and its 95% confidence interval are calculated using appropriate statistical methods, such as probit analysis.[13]

5. Necropsy:

- All animals (including those that die during the study and survivors at the end) are subjected to a gross necropsy.

Mandatory Visualizations

Experimental Workflow: TCDD Analysis in Soil

Logical Relationship: Operation Ranch Hand Herbicide Spraying

References

- 1. The U.S. Military and the Herbicide Program in Vietnam - Veterans and Agent Orange - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Facts About Herbicides - Public Health [publichealth.va.gov]

- 3. Agent Orange - Wikipedia [en.wikipedia.org]

- 4. vva17.org [vva17.org]

- 5. seankendalllaw.net [seankendalllaw.net]

- 6. Agent Purple - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. Rainbow Herbicides - Wikipedia [en.wikipedia.org]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. qsardb.food.dtu.dk [qsardb.food.dtu.dk]

- 13. Determination of acute oral toxicity of glyphosate isopropylamine salt in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Silvex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Silvex (2-(2,4,5-trichlorophenoxy)propanoic acid), a historically used herbicide. The information is intended for researchers, scientists, and professionals involved in environmental risk assessment and drug development who may encounter or study compounds with similar chemical structures. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important environmental processes.

Physicochemical Properties of Silvex

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments, its potential for long-range transport, and its persistence.

| Property | Value | Reference / Method |

| Molecular Formula | C₉H₇Cl₃O₃ | ChemIDplus |

| Molecular Weight | 269.51 g/mol | ChemIDplus |

| Water Solubility | 140 mg/L at 25°C | EPA, 1984 |

| Vapor Pressure | 6.0 x 10⁻⁵ mmHg at 25°C (estimated) | Estimation via EPI Suite™ |

| Log Kₒw (Octanol-Water Partition Coefficient) | 3.82 (estimated) | Estimation via EPI Suite™ |

| pKa | 2.84 (strong acid) | USDA ARS |

| Henry's Law Constant | 1.15 x 10⁻⁸ atm·m³/mol at 25°C (estimated) | Estimation via EPI Suite™ |

Note: Some values are estimated using widely accepted quantitative structure-activity relationship (QSAR) models like the EPI Suite™ developed by the U.S. Environmental Protection Agency, due to the limited availability of recent experimental data for Silvex.

Environmental Fate and Transport

The following sections detail the degradation, mobility, and accumulation potential of Silvex in various environmental compartments.

Degradation

Degradation is a key process that reduces the concentration of a chemical in the environment. It can occur through biological (biotic) or chemical (abiotic) pathways.

Microbial degradation is the primary mechanism for the breakdown of Silvex in both soil and aquatic environments. The rate of degradation is influenced by factors such as microbial population density, soil type, temperature, and moisture.

| Medium | Half-life (t₁/₂) | Conditions | Reference |

| Soil | 14 days | Grassland soil | Alcoa, 1973[1] |

| Water | ~ 2 weeks | General aquatic environment | EPA, 1988[1] |

The biodegradation of phenoxy herbicides like Silvex typically proceeds through the cleavage of the ether linkage, followed by the hydroxylation and subsequent opening of the aromatic ring.

Abiotic degradation of Silvex can occur through hydrolysis and photolysis.

-

Hydrolysis: As an ester, the propylene glycol butyl ether ester of Silvex hydrolyzes to the parent acid. This process is pH-dependent, with faster degradation occurring under alkaline conditions. The ester form has been observed to hydrolyze almost completely to the acid form within approximately two weeks in aquatic environments.[2]

-

Photolysis: Photodegradation in water can occur, although it is generally considered a less significant degradation pathway compared to microbial breakdown. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizing agents in the water.

Mobility and Transport

The mobility of Silvex in the environment determines its potential to move from the site of application and contaminate other areas.

Silvex exhibits a strong affinity for soil particles, which limits its mobility.[1] The degree of sorption is influenced by the soil's organic matter content and pH. As an acidic compound, Silvex is more mobile in alkaline soils.

| Parameter | Value | Soil Type | Reference / Method |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 500 - 1500 L/kg (estimated for phenoxy herbicides) | Varies | Wauchope et al., 1992 |

| Kd (Soil-Water Partition Coefficient) | Varies with soil type (generally low to moderate) | Varies | OECD Guideline 106 |

Due to its strong binding to soil, the potential for Silvex to leach into groundwater is considered low.[3]

In aquatic systems, Silvex tends to partition from the water column to sediment.[3] Its movement in water is primarily associated with the movement of suspended particles to which it is adsorbed. Runoff from treated agricultural lands can be a source of Silvex contamination in surface waters.

With a relatively low vapor pressure and Henry's Law constant, significant volatilization and long-range atmospheric transport of Silvex are not expected to be major environmental fate processes.

Bioaccumulation

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the water.

| Organism | BCF Value | Exposure Duration | Reference / Method |

| Fish (general) | Low potential | Not specified | EPA, 1988[3] |

The estimated log Kₒw of 3.82 suggests a moderate potential for bioaccumulation. However, regulatory assessments have generally concluded that Silvex has a low potential to accumulate in aquatic life.[3]

Experimental Protocols

Detailed experimental protocols are essential for generating reliable data on the environmental fate and transport of chemicals. The following sections outline methodologies based on internationally recognized guidelines for key experiments.

Analysis of Silvex in Water (based on EPA Method 515.4)

This method is used for the determination of chlorinated acids, including Silvex, in drinking water.

-

Sample Preparation:

-

Adjust a 40-mL water sample to an alkaline pH to hydrolyze any ester derivatives.

-

Wash the sample with a hexane:methyl tert-butyl ether (MTBE) mixture to remove interferences.

-

Acidify the aqueous phase.

-

-

Extraction:

-

Extract the acidified sample with MTBE.

-

-

Derivatization:

-

Convert the Silvex acid in the MTBE extract to its methyl ester using diazomethane. This step is crucial for making the analyte volatile enough for gas chromatography.

-

-

Analysis:

-

Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD). The ECD is highly sensitive to halogenated compounds like Silvex.[1]

-

-

Quantification:

-

Quantify the concentration of the Silvex methyl ester by comparing its peak area to that of a known standard.

-

Determination of Soil Sorption Coefficient (based on OECD Guideline 106)

This batch equilibrium method determines the adsorption/desorption characteristics of a chemical on different soil types.[4][5]

-

Soil Selection: Select a range of soils with varying organic carbon content, clay content, and pH.

-

Preliminary Study: Conduct a preliminary test to determine the optimal soil-to-solution ratio, the time required to reach equilibrium, and to check for potential degradation of the test substance.

-

Adsorption Phase:

-

Prepare solutions of Silvex in 0.01 M CaCl₂ at several concentrations.

-

Add a known mass of soil to each solution.

-

Agitate the soil-solution mixtures at a constant temperature until equilibrium is reached.

-

Separate the soil and aqueous phases by centrifugation.

-

-

Analysis:

-

Analyze the concentration of Silvex in the aqueous phase using a suitable analytical method (e.g., HPLC-UV or GC-ECD after derivatization).

-

-

Calculation:

-

Calculate the amount of Silvex adsorbed to the soil by the difference between the initial and equilibrium concentrations in the aqueous phase.

-

Determine the soil-water partition coefficient (Kd) as the ratio of the concentration in soil to the concentration in water.

-

Normalize the Kd value to the organic carbon content of the soil to obtain the Koc value.

-

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

This study evaluates the rate and pathway of degradation of a chemical in soil under aerobic conditions.[6]

-

Soil Preparation: Use fresh, sieved soil with known characteristics (pH, organic carbon, texture, microbial biomass). Pre-incubate the soil to stabilize microbial activity.

-

Application: Apply ¹⁴C-labeled Silvex uniformly to the soil at a concentration relevant to its agricultural use.

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Maintain aerobic conditions by continuously passing humidified air through the incubation vessels.

-

Trap evolved ¹⁴CO₂ and other volatile organic compounds.

-

-

Sampling and Analysis:

-

Collect soil samples at various time intervals.

-

Extract the samples with appropriate solvents to separate the parent compound and its transformation products.

-

Analyze the extracts using techniques such as High-Performance Liquid Chromatography with a radioactivity detector (HPLC-RAM) and Liquid Scintillation Counting (LSC).

-

Identify major transformation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Determine the dissipation time for 50% of the parent compound (DT₅₀).

-

Characterize the formation and decline of major transformation products.

-

Establish a mass balance to account for all the applied radioactivity.

-

Visualizations

The following diagrams illustrate key processes in the environmental fate and transport of Silvex.

Caption: Environmental fate and transport pathways of Silvex.

Caption: Generalized microbial degradation pathway for phenoxy herbicides.

Caption: Typical workflow for the analysis of Silvex in soil samples.

References

- 1. Datasets on aerobic soil metabolism of 2,4,5-T in six soils â mccall81_245T ⢠mkin [pkgdown.jrwb.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Can the pH-dependent adsorption of phenoxyalkanoic herbicides in soils be described with a single equation? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Cellular Toxicity of Dioxin (TCDD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), the most potent congener of the dioxin class of environmental contaminants, is a persistent environmental pollutant and a known human carcinogen.[1] Its wide range of toxic effects, including immunotoxicity, carcinogenicity, and developmental defects, are primarily mediated through its interaction with a cytosolic transcription factor, the aryl hydrocarbon receptor (AHR).[1][2] This technical guide provides an in-depth exploration of the core mechanisms of TCDD's cellular toxicity, focusing on the molecular signaling pathways, downstream cellular effects, and the key experimental methodologies used to elucidate these processes.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway: The Central Mechanism of TCDD Toxicity

The vast majority of TCDD's toxic effects are initiated by its binding to and activation of the AHR.[2][3] The AHR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[2][3]

The canonical AHR signaling pathway proceeds as follows:

-

Ligand Binding: As a lipophilic molecule, TCDD readily diffuses across the cell membrane and binds to the ligand-binding pocket within the PAS B domain of the AHR.[4] This binding event induces a conformational change in the AHR protein.

-

Nuclear Translocation: The conformational change exposes a nuclear localization sequence, leading to the translocation of the ligand-AHR complex into the nucleus.[4]

-

Dimerization with ARNT: Inside the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the AHR nuclear translocator (ARNT), another bHLH-PAS protein.[3][4]

-

DNA Binding and Transcriptional Activation: The AHR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[4][5] This binding initiates the recruitment of co-activators and the general transcriptional machinery, leading to the upregulation of a battery of "dioxin-responsive" genes.[3]

The AHR signaling pathway is a critical mediator of xenobiotic metabolism, but its persistent activation by TCDD leads to the dysregulation of numerous cellular processes, ultimately resulting in toxicity.[5]

Downstream Cellular Effects of AHR Activation

The AHR-mediated changes in gene expression trigger a cascade of downstream events that contribute to TCDD's cellular toxicity. These include oxidative stress, apoptosis, and cell cycle disruption.

Oxidative Stress

A significant component of TCDD-induced toxicity is the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[6][7] This occurs through several mechanisms:

-

Induction of Cytochrome P450 Enzymes: The AHR/ARNT complex strongly induces the expression of cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP1B1.[3] These enzymes are involved in the metabolism of xenobiotics, but their increased activity can lead to the production of ROS as byproducts.[6]

-

Mitochondrial Dysfunction: TCDD has been shown to increase mitochondrial ROS production.[6] This can lead to damage of mitochondrial components and further exacerbate cellular oxidative stress.

The resulting oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to mutagenesis and carcinogenesis.[6][7]

Apoptosis and Cell Cycle Disruption

TCDD's effects on programmed cell death (apoptosis) and cell cycle regulation are complex and often cell-type specific.

-

Induction of Apoptosis: In some cell types, such as thymocytes, TCDD can induce apoptosis, leading to immunosuppression.[8]

-

Inhibition of Apoptosis: In other cell types, like hepatocytes, TCDD can inhibit apoptosis, which may contribute to its tumor-promoting effects by allowing the survival of damaged cells.[8]

-

Cell Cycle Arrest: TCDD has been shown to interact with cell cycle regulatory proteins, such as p27Kip1 and p21Cip1, potentially leading to cell cycle arrest.[3]

These disruptions in fundamental cellular processes contribute significantly to the diverse toxic manifestations of TCDD exposure.

Quantitative Data on TCDD's Cellular Effects

The following tables summarize key quantitative data related to the cellular toxicity of TCDD.

Table 1: TCDD Binding Affinities for the Aryl Hydrocarbon Receptor (AHR)

| Species/System | Method | Dissociation Constant (Kd) | Reference |

| Human AHR-ARNT complex | Microscale Thermophoresis | 139 ± 99 nM | [6] |

| Various Species | Radioligand Binding Assays | 1 pM – 10 nM | [7] |

| Guinea Pig (hepatic cytosol) | Radioligand Binding Assay | High Affinity (persistent binding) | [7] |

Table 2: TCDD-Induced Changes in Gene Expression in Hepatoma Cell Lines (24h treatment)

| Gene | Human (HepG2) Fold Change | Mouse (Hepa1c1c7) Fold Change | Rat (H4IIE) Fold Change |

| CYP1A1 | 18.9 | 100.8 | 32.4 |

| AHRR | 10.2 | 16.2 | 4.9 |

| NQO1 | 2.1 | 2.3 | 1.8 |

| TIPARP | 7.9 | 11.5 | 4.1 |

| UGT1A6 | 2.5 | 3.1 | 2.7 |

| Data compiled from a study comparing TCDD-elicited gene expression profiles.[5] |

Table 3: Acute Toxicity of TCDD in Different Rat Strains

| Rat Strain | LD50 (µg/kg) |

| Charles River/Fischer | 164 |

| Frederick/Fischer | 303 |

| Charles River/CD | 297 |

| Harlan/Fischer | 340 |

| Data from a comparative toxicity study.[9] |

Table 4: Cytotoxicity of TCDD in A72 Cells

| TCDD Concentration (pg/mL) | Effect on Cell Viability (24h) |

| 0.01 - 100 | No significant effect on cell viability |

| Based on an MTT assay in A72 cells.[10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TCDD's cellular toxicity. Below are outlines of key experimental protocols.

Radioligand Binding Assay for AHR

This assay quantifies the binding affinity of TCDD for the AHR.

Principle: A radiolabeled ligand (e.g., [³H]TCDD) is incubated with a source of AHR (e.g., cytosolic extracts). The amount of bound radioligand is measured, and competitive binding with unlabeled TCDD is used to determine the binding affinity (Kd) and the concentration of receptor sites (Bmax).

Detailed Methodology:

-

Preparation of Cytosol:

-

Homogenize tissue (e.g., liver) in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5).[6]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet microsomes and other cellular debris. The resulting supernatant is the cytosolic fraction containing the AHR.

-

-

Binding Reaction:

-

Incubate a fixed amount of cytosolic protein with increasing concentrations of [³H]TCDD in the presence (non-specific binding) or absence (total binding) of a large excess of unlabeled TCDD.[7]

-

Incubate at a controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[7]

-

-

Separation of Bound and Free Ligand:

-

Use a method to separate the AHR-bound [³H]TCDD from the free radioligand. Common methods include:

-

-

Quantification:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

Luciferase Reporter Gene Assay for AHR Activation

This cell-based assay measures the transcriptional activity of the AHR in response to TCDD.

Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a promoter containing DREs. Activation of the AHR by TCDD leads to the expression of the reporter gene, and the resulting signal (light emission for luciferase) is proportional to the AHR activity.

Detailed Methodology:

-

Cell Culture and Transfection/Transduction:

-

Cell Plating and Treatment:

-

Incubation:

-

Incubate the cells for a specific period (e.g., 24 hours) to allow for AHR activation and reporter gene expression.[11]

-

-

Cell Lysis and Luciferase Assay:

-

Signal Detection:

-

Measure the light emission using a luminometer.[11]

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the dose-response curve to determine the EC50 of TCDD for AHR activation.

-

Chromatin Immunoprecipitation (ChIP) for AHR Binding

ChIP is used to identify the specific DNA regions to which the AHR/ARNT complex binds in vivo.

Principle: Cells are treated with TCDD to induce AHR nuclear translocation and DNA binding. The protein-DNA complexes are then cross-linked, the chromatin is sheared, and an antibody specific to AHR is used to immunoprecipitate the AHR-bound DNA fragments. The associated DNA is then purified and can be analyzed by qPCR or sequencing (ChIP-seq).

Detailed Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells (e.g., MCF-7) with TCDD (e.g., 10 nM for 45 minutes) to induce AHR activation.[13]

-

Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for AHR.

-

Use protein A/G beads to capture the antibody-AHR-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the formaldehyde cross-links by heating.

-

-

DNA Purification and Analysis:

-

Purify the DNA from the eluted sample.

-

Analyze the purified DNA by:

-

qPCR: to quantify the enrichment of specific known DRE-containing regions.[13]

-

ChIP-seq: to identify all AHR binding sites across the genome.

-

-

Conclusion

The cellular toxicity of TCDD is a complex process initiated by the activation of the AHR signaling pathway. This leads to widespread changes in gene expression, resulting in oxidative stress, disruption of apoptosis and cell cycle, and ultimately, cellular dysfunction and disease. A thorough understanding of these core mechanisms, supported by robust quantitative data and detailed experimental methodologies, is essential for researchers, scientists, and drug development professionals working to mitigate the adverse health effects of dioxin exposure and to understand the broader roles of the AHR in health and disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Differences in TCDD-elicited gene expression profiles in human HepG2, mouse Hepa1c1c7 and rat H4IIE hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genomewide Analysis of Aryl Hydrocarbon Receptor Binding Targets Reveals an Extensive Array of Gene Clusters that Control Morphogenetic and Developmental Programs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative toxicity of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in four (sub)strains of adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. academic.oup.com [academic.oup.com]

Kuron Exposure and Potential Health Risks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential health risks associated with exposure to Kuron, an herbicide containing 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and its highly toxic contaminant, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and experimental workflows to serve as a resource for the scientific community.

Quantitative Health Risk Data

The following tables summarize quantitative data from epidemiological and toxicological studies on the health effects of 2,4,5-T and TCDD exposure.

Table 1: Carcinogenicity of TCDD in Occupational Cohorts

| Cancer Type | Exposed Population | Metric | Value | 95% Confidence Interval | Citation |

| All Cancers | German factory workers | SMR | 1.41 | 1.17-1.68 | [1] |

| All Cancers | U.S. chemical workers | RR | 1.56 | 0.86-2.80 | [2] |

| Soft Tissue Sarcoma | U.S. chemical workers | SMR | 4.1 | 1.1-10.5 | [2] |

| Non-Hodgkin's Lymphoma | U.S. chemical workers | SMR | 2.4 | 1.0-4.7 | [2] |

| Leukemia | U.S. chemical workers | SMR | 1.9 | 1.0-3.2 | [2] |

| All Cancers (Internal) | Vietnamese residents | RR | 1.57 | 1.21-2.04 | [3] |

| All Cancers (External) | Vietnamese residents | RR | 1.01 | 0.97-1.06 | [3] |

SMR: Standardized Mortality Ratio; RR: Relative Risk

Table 2: Toxicological Profile of 2,4,5-T

| Parameter | Value | Species | Citation |

| No-Observed-Adverse-Effect Level (NOAEL) | 3 mg/kg/day | Not Specified | [4] |

| Lowest-Observed-Adverse-Effect Level (LOAEL) | 10 mg/kg/day | Not Specified | [4] |

Table 3: Non-Cancer Health Effects of TCDD Exposure

| Health Effect | Exposed Population | Key Finding | Citation |

| Reproductive (Male) | Seveso, Italy residents (exposed pre-puberty) | Reduced sperm count and motility | [5] |

| Reproductive (Female) | Rhesus monkeys | Endometriosis at concentrations 10x higher than human exposure | [6][7] |

| Developmental | Infants of exposed mothers | Altered thyroid and immune status, neurobehavioral effects | [5] |

| Metabolic | Seveso, Italy residents and herbicide applicators | Increased risk for diabetes | [6][7] |

| Neurological | Heavily exposed individuals | Peripheral and central neurotoxicity | [8][9] |

Experimental Protocols

This section details methodologies for key experiments related to the assessment of this compound and its components.

Analysis of TCDD in Biological and Environmental Samples (Based on EPA Method 8290A)